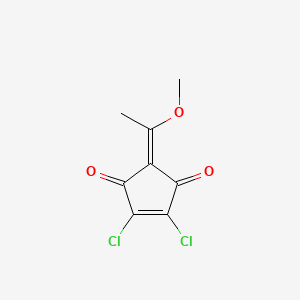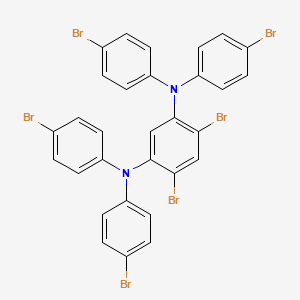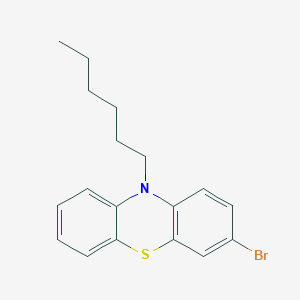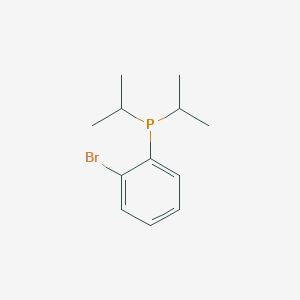
(2-Bromophenyl)di(propan-2-yl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromophenyl)di(propan-2-yl)phosphane is an organophosphorus compound with the molecular formula C₁₂H₁₈BrP It is a phosphine derivative where the phosphorus atom is bonded to a 2-bromophenyl group and two isopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)di(propan-2-yl)phosphane typically involves the reaction of 2-bromophenyl halides with di(propan-2-yl)phosphine under controlled conditions. One common method is the coupling reaction catalyzed by palladium complexes. For example, the reaction of 2-bromoiodobenzene with di(propan-2-yl)phosphine in the presence of a palladium catalyst and a base such as triethylamine can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromophenyl)di(propan-2-yl)phosphane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can be reduced to form different phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides or amines. These reactions typically occur under mild conditions with the aid of a catalyst.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phosphines depending on the nucleophile used.
Oxidation Reactions: The major product is the corresponding phosphine oxide.
Reduction Reactions: Reduced phosphine derivatives are formed.
Aplicaciones Científicas De Investigación
(2-Bromophenyl)di(propan-2-yl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism by which (2-Bromophenyl)di(propan-2-yl)phosphane exerts its effects depends on its application. In catalysis, it acts as a ligand that coordinates to metal centers, facilitating various chemical transformations. The molecular targets and pathways involved include the formation of metal-phosphine complexes that can activate substrates and promote reactions such as hydrogenation, cross-coupling, and polymerization.
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromophenyl)diphenylphosphine: This compound has phenyl groups instead of isopropyl groups. It is also used as a ligand in catalysis but has different steric and electronic properties.
(2-Bromophenyl)diethylphosphine: This compound has ethyl groups instead of isopropyl groups. It is less bulky and may have different reactivity and selectivity in chemical reactions.
Uniqueness
(2-Bromophenyl)di(propan-2-yl)phosphane is unique due to the presence of isopropyl groups, which provide steric hindrance and influence the compound’s reactivity and selectivity. This makes it particularly useful in catalytic applications where control over the reaction environment is crucial.
Propiedades
Número CAS |
594863-40-8 |
|---|---|
Fórmula molecular |
C12H18BrP |
Peso molecular |
273.15 g/mol |
Nombre IUPAC |
(2-bromophenyl)-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C12H18BrP/c1-9(2)14(10(3)4)12-8-6-5-7-11(12)13/h5-10H,1-4H3 |
Clave InChI |
XMXKCVBKCABSAU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(C1=CC=CC=C1Br)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]-](/img/structure/B14240257.png)
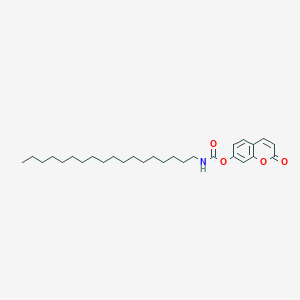
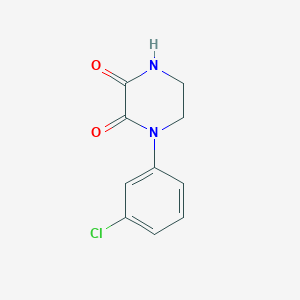
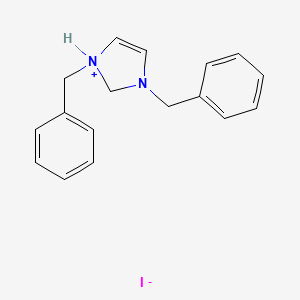
![(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one](/img/structure/B14240269.png)
![5-[1-(3-methylthiophen-2-yl)ethyl]-1H-imidazole](/img/structure/B14240284.png)
![5-Methyl-6H-pyridazino[4,5-B]carbazole](/img/structure/B14240295.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate](/img/structure/B14240307.png)
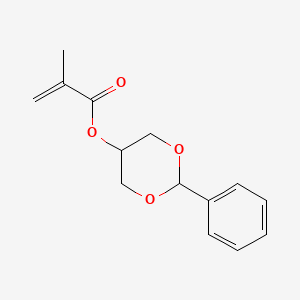
![6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14240330.png)
